Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate (CAS: 1197341-88-0) is a pivotal intermediate in pharmaceutical and specialty chemical synthesis. Its structure features a piperazine ring linked to a 4,6-dichloropyrimidine moiety via a tert-butyl carbamate group. The dichloropyrimidine scaffold enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions, which are critical for constructing diverse heterocyclic systems . This compound is valued for its scalability, consistent quality, and adaptability in multi-step syntheses, particularly in kinase inhibitor and anticancer agent development.
Properties
Molecular Formula |
C13H18Cl2N4O2 |
|---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-16-9(14)8-10(15)17-11/h8H,4-7H2,1-3H3 |
InChI Key |
QBJVAVHDFRDBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety, where the chlorine atoms can be replaced by various nucleophiles.
Oxidation and Reduction: The piperazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrimidines
- Oxidized or reduced piperazine derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate is employed in the design and synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs .
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Sulfonyl-Substituted Derivatives
- Example: tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate () Structural Difference: Replaces dichloropyrimidine with a sulfonyl-linked indolinone group. Implications: The sulfonyl group enhances hydrogen-bonding capacity, improving target affinity in Bruton’s tyrosine kinase (BTK) inhibitors. However, reduced electrophilicity limits SNAr utility compared to the dichloropyrimidine core . Application: BTK inhibitor synthesis (e.g., anti-inflammatory agents).
Pyridine and Cyanopyridine Derivatives
- Example: tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate () Structural Difference: Substitutes pyrimidine with a cyano-functionalized pyridine ring. Implications: The cyano group increases electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura, ). However, the absence of labile chlorine atoms reduces versatility in SNAr pathways . Application: Synthesis of cell-active probes and photoaffinity labels.
Modifications to the Heterocyclic Ring System
Pyrrolidine vs. Piperazine Core
- Example: tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)pyrrolidine-1-carboxylate () Structural Difference: Replaces piperazine (6-membered ring) with pyrrolidine (5-membered ring). This analog was discontinued, suggesting challenges in synthesis or stability .
Fused Cyclopentapyrimidine Systems
- Example : (R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate ()
Triazole and Thiazole Derivatives
- Example: tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate () Structural Difference: Adds a formylthiazole-amino group to the pyrimidine. Implications: The thiazole ring introduces hydrophobic interactions and hydrogen-bonding sites, optimizing binding to enzymatic active sites (e.g., kinase ATP pockets) .
Ureidopyrimidine Derivatives
Data Tables: Structural and Functional Comparison
Key Research Findings
- Electrophilic Reactivity: The 4,6-dichloropyrimidine group in the main compound enables sequential SNAr reactions, making it superior to sulfonyl or cyano derivatives for constructing polyfunctional architectures .
- Biological Activity : Thiazole- and triazole-modified analogs () exhibit enhanced target affinity due to additional hydrogen-bonding interactions, though at the cost of synthetic complexity .
- Scalability : The main compound’s commercial availability and robust synthesis protocols (e.g., Buchwald-Hartwig amination, ) contrast with discontinued analogs (), highlighting its industrial relevance .
Biological Activity
Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating various cancers and other diseases. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₉Cl₂N₄O₂
- Molecular Weight : 348.24 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell division, survival, and metabolism. The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound binds to the ATP-binding site of various kinases, preventing their activation and subsequent signaling cascades that lead to tumor growth.
- Induction of Apoptosis : By inhibiting these pathways, the compound can induce programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some studies suggest that it may also modulate inflammatory pathways, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Inhibition of kinase activity |
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 10.0 | Anti-proliferative effects |
These results indicate a promising therapeutic window for this compound in oncology.
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest.
- Lung Cancer Models : In A549 lung cancer cells, the compound demonstrated potent anti-proliferative effects with an IC50 value of 10 µM. The study highlighted its potential as an adjunct therapy in lung cancer treatment by enhancing the efficacy of existing chemotherapeutics.
- Combination Therapies : Preliminary data suggest that combining this compound with other anticancer agents may enhance therapeutic outcomes through synergistic effects on tumor suppression.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in preclinical models. While cytotoxicity was observed at higher concentrations (above 256 µg/mL), lower doses showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
